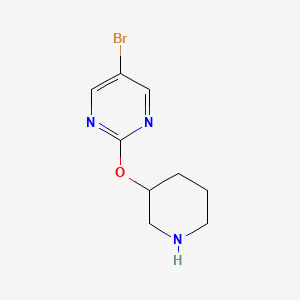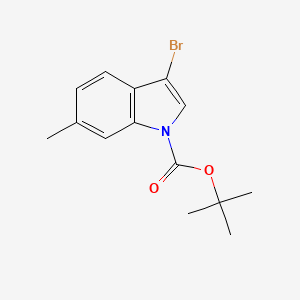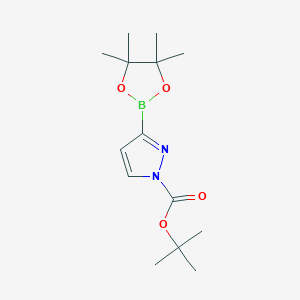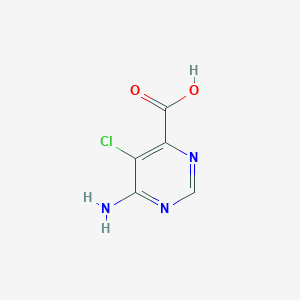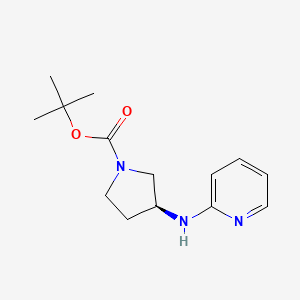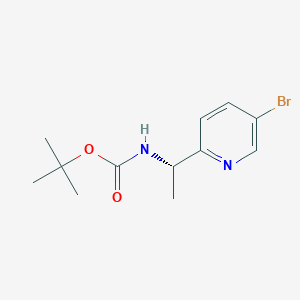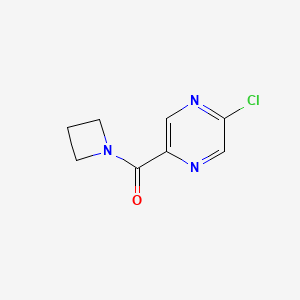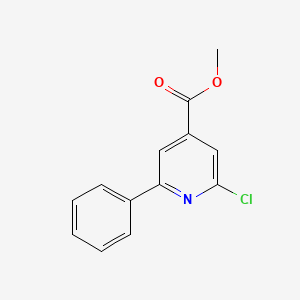
Methyl 2-chloro-6-phenylpyridine-4-carboxylate
Descripción general
Descripción
Methyl 2-chloro-6-phenylpyridine-4-carboxylate is a compound that falls within the category of pyridine derivatives. Pyridine derivatives are known for their diverse applications in the field of organic chemistry, particularly in the synthesis of various pharmaceuticals, agrochemicals, and ligands for coordination chemistry. The presence of a carboxylate ester function in such compounds often allows for further functionalization and transformation into more complex molecules.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various routes, often involving the functionalization of existing pyridine rings or the construction of the pyridine core itself. For instance, the synthesis of methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, a related compound, has been described, showcasing the potential for chlorination and alkylation reactions to introduce substituents onto the pyridine ring . Similarly, the preparation of methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate demonstrates the use of amide coupling reactions to append additional pyridine units to a central pyridine core .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice and the types of intermolecular interactions present. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was determined, revealing the presence of intermolecular hydrogen bonds and C=H...O interactions that stabilize the crystal structure .
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, where the pyridine ring can react with different nucleophiles. The reaction of ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates with ammonia and primary amines to yield dihydropyrrolo[3,4-c]pyridin-7-ones is an example of such transformations . Additionally, the reactivity of the carboxylate ester group allows for further derivatization, as seen in the synthesis of unsymmetrical diamide ligands from methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as lipophilicity, can be influenced by the degree of methylation. For instance, the methylation of 6-hydroxypyridazine-3-carboxylic acids affects their lipophilicity and intermolecular interactions, as evidenced by the formation of CH...O hydrogen bonds in the crystal structures . These properties are crucial for understanding the behavior of these compounds in various environments, including biological systems.
Aplicaciones Científicas De Investigación
Synthesis of Derivatives : Methyl 2-chloro-6-phenylpyridine-4-carboxylate and similar compounds have been used in the synthesis of various derivatives. For example, Kametani et al. (1968) demonstrated the synthesis of β-carboline derivatives through modified syntheses involving nitrene intermediates, including the reduction of 6-chloro-2-methyl and 2-chloro-6-methyl-3-nitro-4-phenylpyridine (Kametani, Ogasawara, & Yamanaka, 1968).
Catalytic Processes : Palladium(II)-catalyzed C–H activation is another application, as shown in a study by Chu et al. (2014). They described the direct ortho arylation of 4-methyl-N-phenylpyridin-2-amines via palladium(II)-catalyzed C–H activation, illustrating the compound's role in organometallic chemistry and catalysis (Chu et al., 2014).
Biological Activity : The synthesis and biological activity of related compounds have also been explored. Kulakov et al. (2018) investigated compounds like 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-one derivatives for their antiradical activity against DPPH and ABTS radicals, highlighting potential therapeutic applications (Kulakov et al., 2018).
Photophysical Properties : The study of photophysical properties and redox behavior is another area. Neve et al. (1999) explored the synthesis, structure, photophysical properties, and redox behavior of cyclometalated complexes of iridium(III) with functionalized 2,2‘-bipyridines, indicating applications in materials science and molecular electronics (Neve, Crispini, Campagna, & Serroni, 1999).
Electrochemical Applications : Feng et al. (2010) researched the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, demonstrating the compound's relevance in green chemistry and electrochemical applications (Feng, Huang, Liu, & Wang, 2010).
Chemical Synthesis Improvements : Additionally, studies like those by Horikawa, Hirokawa, and Kato (2001) have focused on improving the synthetic routes to compounds like methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate in pharmaceutical synthesis (Horikawa, Hirokawa, & Kato, 2001).
Propiedades
IUPAC Name |
methyl 2-chloro-6-phenylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13(16)10-7-11(15-12(14)8-10)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBNNKQNJNRUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101190572 | |
| Record name | 4-Pyridinecarboxylic acid, 2-chloro-6-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101190572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-6-phenylpyridine-4-carboxylate | |
CAS RN |
925004-76-8 | |
| Record name | 4-Pyridinecarboxylic acid, 2-chloro-6-phenyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925004-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2-chloro-6-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101190572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-(1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B3030506.png)
